molecular formula C8H7BrFNO2 B13705822 Methyl 6-(bromomethyl)-5-fluoronicotinate

Methyl 6-(bromomethyl)-5-fluoronicotinate

Cat. No.: B13705822
M. Wt: 248.05 g/mol
InChI Key: QUXCFOCFAHDIFG-UHFFFAOYSA-N
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Description

Methyl 6-(bromomethyl)-5-fluoronicotinate: is an organic compound that belongs to the class of halogenated nicotinates It is characterized by the presence of a bromomethyl group at the 6th position and a fluorine atom at the 5th position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate typically involves multi-step organic reactions. One common method includes the bromination of methyl 5-fluoronicotinate at the 6th position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(bromomethyl)-5-fluoronicotinate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of methyl-substituted nicotinates.

Scientific Research Applications

Methyl 6-(bromomethyl)-5-fluoronicotinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting specific biological pathways.

    Material Science: Utilized in the synthesis of novel materials with unique electronic or photophysical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Methyl 6-(bromomethyl)-5-fluoronicotinate involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and fluorine groups. These groups can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

  • Methyl 6-(chloromethyl)-5-fluoronicotinate
  • Methyl 6-(iodomethyl)-5-fluoronicotinate
  • Methyl 6-(bromomethyl)-3-fluoronicotinate

Comparison:

  • Reactivity: The bromomethyl group in Methyl 6-(bromomethyl)-5-fluoronicotinate is more reactive towards nucleophiles compared to the chloromethyl group in Methyl 6-(chloromethyl)-5-fluoronicotinate due to the weaker C-Br bond.
  • Stability: The compound is generally more stable than its iodo counterpart, Methyl 6-(iodomethyl)-5-fluoronicotinate, due to the stronger C-Br bond compared to the C-I bond.
  • Position of Substituents: The position of the fluorine atom can influence the electronic properties and reactivity of the compound, as seen in the comparison with Methyl 6-(bromomethyl)-3-fluoronicotinate.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

methyl 6-(bromomethyl)-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-6(10)7(3-9)11-4-5/h2,4H,3H2,1H3

InChI Key

QUXCFOCFAHDIFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)CBr)F

Origin of Product

United States

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